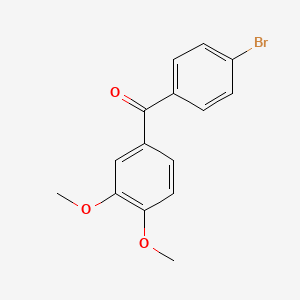

(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone

Description

Properties

IUPAC Name |

(4-bromophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNXGNYHLQVEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373640 | |

| Record name | (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116412-90-9 | |

| Record name | (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromo-3,4-dimethoxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure

- Starting Materials: (4-Bromophenyl)acetic acid and 3,4-dimethoxybenzoyl chloride.

- Catalyst: Aluminum chloride (AlCl3).

- Solvent: Anhydrous dichloromethane.

- Conditions: The reactants are dissolved in the solvent under an inert nitrogen atmosphere. Aluminum chloride is added slowly to the mixture at room temperature. The reaction is stirred for several hours to ensure completion.

- Workup: The reaction is quenched with water, followed by extraction with an organic solvent. The crude product is purified by recrystallization or column chromatography.

This method is favored for its efficiency and relatively straightforward reaction conditions. Industrial scale-up involves using large reactors with precise control of temperature and pressure, continuous flow techniques for enhanced efficiency, and automated purification systems to ensure high purity of the final product.

| Step | Details |

|---|---|

| Starting materials | (4-Bromophenyl)acetic acid, 3,4-dimethoxybenzoyl chloride |

| Catalyst | Aluminum chloride (AlCl3) |

| Solvent | Anhydrous dichloromethane |

| Atmosphere | Nitrogen |

| Temperature | Room temperature |

| Reaction time | Several hours |

| Purification | Recrystallization or column chromatography |

Bromination of Benzophenone Derivatives

Another preparation strategy involves the bromination of benzophenone derivatives, specifically targeting the 4-position on the phenyl ring.

Procedure

- Benzophenone is reacted with bromine under controlled conditions to selectively introduce a bromine atom at the para position.

- The reaction typically occurs in a two-phase liquid-liquid system with a bromide source, an oxidizing agent (such as hydrogen peroxide), and an acid.

- Catalysts like vanadium pentoxide or ammonium heptamolybdate may be used to improve selectivity and yield.

- The reaction temperature is maintained between 15 to 50 °C, with careful control to minimize formation of undesired dibromo derivatives.

- After reaction completion, the organic phase is extracted with toluene, washed with sodium hydrogen carbonate solution, and purified.

This process yields a mixture predominantly containing 4-bromo derivatives with minor amounts of 2,4-dibromo byproducts. The yield of 4-bromoanisole analogs ranges from 75 to 90%, with dibromo compounds constituting 5 to 25%.

| Parameter | Details |

|---|---|

| Reaction system | Two-phase liquid-liquid |

| Bromide source | Bromine |

| Oxidizing agent | Hydrogen peroxide (H2O2) |

| Acid | Hydrochloric acid (HCl) |

| Catalyst | Vanadium pentoxide or ammonium heptamolybdate |

| Temperature | 15 to 50 °C |

| Yield (4-bromo derivative) | 75-90% |

| Yield (2,4-dibromo derivative) | 5-25% |

Friedel-Crafts Acylation Using Eaton’s Reagent

A variation of the Friedel-Crafts acylation involves the use of Eaton’s reagent (a mixture of methanesulfonic acid and phosphorus pentoxide) as a catalyst and solvent system.

Procedure

- Aromatic benzoic acids or chloroacetyl chlorides are refluxed with phenolic derivatives in Eaton’s reagent.

- The reaction proceeds under reflux for approximately 4 hours.

- Completion is monitored by thin layer chromatography.

- After cooling, the reaction mixture is diluted with dichloromethane and neutralized with sodium bicarbonate solution.

- The organic layer is extracted, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to isolate the product.

This method has been demonstrated for synthesizing related methanone derivatives and offers mild reaction conditions with good yields.

| Step | Details |

|---|---|

| Catalyst/Reagent | Eaton’s reagent (MeSO3H / P2O5) |

| Starting materials | Aromatic benzoic acids or chloroacetyl chlorides |

| Temperature | Reflux (~4 hours) |

| Workup | Dilution, neutralization, extraction, drying |

| Purification | Concentration under reduced pressure |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation (AlCl3) | (4-Bromophenyl)acetic acid, 3,4-dimethoxybenzoyl chloride, AlCl3, dichloromethane, N2 atmosphere, room temp | High selectivity, scalable | Requires anhydrous conditions, moisture sensitive |

| Bromination of Benzophenone | Bromine, oxidizing agent (H2O2), acid (HCl), catalyst (V2O5), 15-50 °C | Good yields of 4-bromo derivative | Formation of dibromo byproducts |

| Friedel-Crafts with Eaton’s reagent | Eaton’s reagent, aromatic acids or chloroacetyl chloride, reflux | Mild conditions, effective for phenolic substrates | Less common for brominated substrates |

Research Findings and Notes

- The Friedel-Crafts acylation route is widely used due to its straightforward approach and adaptability to industrial scale-up.

- Bromination methods require careful control of reaction parameters to maximize selectivity for the 4-bromo position and minimize dibromination.

- Eaton’s reagent offers an alternative for acylation reactions involving phenolic substrates, providing good yields and mild reaction conditions.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity, essential for subsequent applications in medicinal chemistry and material science.

- The compound’s melting point (116-119 °C), density (1.385 g/cm³ predicted), and other physicochemical properties are consistent with the synthesized product.

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can:

Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic functions.

Modulate receptor activity: By interacting with cell surface receptors, it can alter signal transduction pathways.

Induce oxidative stress: By generating reactive oxygen species (ROS), it can induce cellular damage and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen and Methoxy Substituents

(a) (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone

- Structural Difference : Chlorine replaces bromine at the para position.

- Impact : The smaller atomic radius of chlorine reduces steric hindrance but also decreases lipophilicity compared to the brominated analogue. This may influence membrane permeability and binding affinity in biological systems .

(b) (4-Fluorophenyl)(3,4-dimethoxyphenyl)methanone Oxime (6a)

- Structural Difference : Fluorine replaces bromine, and an oxime (-NHOH) group is introduced.

- This derivative showed enhanced inhibitory activity in carbonic anhydrase assays compared to non-oxime analogues .

(c) (3,4-Dimethoxyphenyl)(3-nitrophenyl)methanone (3e)

- Structural Difference : A nitro group replaces bromine.

- Impact : The nitro group introduces strong electron-withdrawing effects, which can alter electronic distribution and redox properties. This compound exhibited lower antioxidant activity compared to brominated derivatives due to reduced radical scavenging capacity .

Analogues with Heterocyclic Modifications

(a) (4-Amino-2-(cyclopentylamino)thiazol-5-yl)(3,4-dimethoxyphenyl)methanone (8b)

- Structural Difference : A thiazole ring replaces the bromophenyl group.

- Impact: The thiazole moiety introduces hydrogen-bonding sites (amino groups) and rigid planar geometry, enhancing selectivity for kinase targets like CDK7. However, the synthetic yield (14%) was significantly lower than that of the parent compound .

(b) (3,4-Dimethoxyphenyl)(3-(3-bromophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3d)

- Structural Difference : A pyrazolyl-thiophene hybrid replaces the bromophenyl group.

- Impact : The extended π-system and sulfur atom improve interactions with hydrophobic enzyme pockets. This derivative demonstrated potent PI3Kγ inhibition (IC₅₀ = 0.7 μM) but had a lower melting point (124–126°C) due to reduced crystallinity .

Antioxidant and Enzyme Inhibitory Activity Comparisons

| Compound | Substituents | Antioxidant Activity (DPPH IC₅₀, μM) | Carbonic Anhydrase II Inhibition (IC₅₀, μM) |

|---|---|---|---|

| (4-Bromophenyl)(3,4-dimethoxyphenyl)methanone | Br, 3,4-(OCH₃)₂ | 120 ± 3.5 (weak) | 25.8 ± 1.2 |

| Demethylated derivative (phenolic) | Br, 3,4-(OH)₂ | 8.9 ± 0.7 (strong) | 0.7 ± 0.1 |

| (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone | 3,4-(OH)₂, 2,3,4-(OH)₃ | 2.1 ± 0.3 | 0.5 ± 0.05 |

- Key Findings: Methoxy groups in the parent compound reduce antioxidant activity compared to hydroxylated derivatives due to decreased electron-donating capacity . Bromine enhances carbonic anhydrase inhibition by acting as a halogen bond donor, but demethylation (replacing OCH₃ with OH) further improves activity by increasing polar interactions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Synthetic Yield (%) |

|---|---|---|---|

| This compound | 349.2 | 118–120 (predicted) | 40–60 (typical) |

| (4-Fluorophenyl)(3,4-dimethoxyphenyl)methanone | 303.3 | 105–107 | 70–85 |

| (3,4-Dimethoxyphenyl)(3-nitrophenyl)methanone | 317.3 | 76–78 | 40.8 |

- Trends: Higher molecular weight (e.g., brominated derivatives) correlates with increased melting points but lower synthetic yields due to steric challenges . Electron-withdrawing groups (e.g., NO₂) reduce crystallinity, leading to broader melting ranges .

Biological Activity

(4-Bromophenyl)(3,4-dimethoxyphenyl)methanone, also known by its CAS number 116412-90-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound consists of a bromophenyl group and a dimethoxyphenyl group attached to a carbonyl moiety. The presence of bromine and methoxy substituents enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties , possibly through mechanisms such as telomerase inhibition. Telomerase is an enzyme that plays a critical role in cellular aging and cancer cell proliferation. Inhibition of this enzyme could lead to reduced growth rates in cancer cells, making this compound a candidate for further investigation in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . In vitro studies have demonstrated that it possesses significant antibacterial effects against various strains of bacteria. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL depending on the bacterial strain tested .

Enzyme Interaction

The biological activity of this compound is largely attributed to its interaction with specific enzymes. It is known to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This inhibition can lead to altered metabolic pathways and may result in the accumulation of reactive intermediates that affect cellular functions .

Gene Expression Modulation

Additionally, this compound can modulate gene expression by interacting with transcription factors. Such interactions can lead to changes in the expression levels of detoxifying enzymes and other proteins involved in cellular metabolism .

Study on Anticancer Effects

A notable study investigated the anticancer potential of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanisms were linked to apoptosis induction and cell cycle arrest at the G1 phase .

Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against several pathogenic bacteria. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring up to 15 mm in diameter at optimal concentrations .

Data Tables

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Observations |

|---|---|---|---|

| Anticancer | Various cancer cell lines | IC50: 10-20 µM | Induces apoptosis |

| Antibacterial | Staphylococcus aureus | MIC: 2 µg/mL | Significant zone of inhibition |

| Escherichia coli | MIC: 4 µg/mL | Effective against both Gram types |

Q & A

Q. Basic

- ¹H NMR :

- Methoxy groups: δ 3.85–3.92 ppm (singlet, 6H) .

- Aromatic protons: δ 7.2–8.1 ppm (multiplet, 7H for bromophenyl and dimethoxyphenyl) .

- ¹³C NMR : Carbonyl carbon at δ 195–198 ppm; methoxy carbons at δ 55–56 ppm .

- IR Spectroscopy : Strong C=O stretch at 1670–1690 cm⁻¹; C-O (methoxy) at 1250–1270 cm⁻¹ .

- X-ray Crystallography : Confirms dihedral angles between aromatic rings (e.g., 45–55°) and hydrogen bonding in crystal lattices .

How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Q. Advanced

- Reproducibility Checks :

- Validate compound purity via HPLC (>98%) and elemental analysis .

- Standardize assay conditions (cell lines, incubation time, solvent controls) .

- Mechanistic Studies :

Q. Advanced

- Substituent Engineering :

- Stability Testing :

- Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

What experimental designs are optimal for pharmacokinetic profiling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.